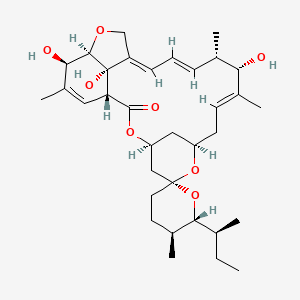

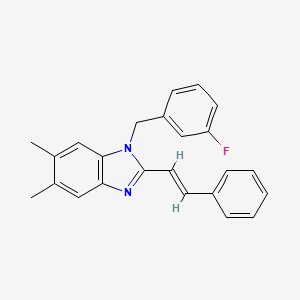

![molecular formula C20H23N3O B2661843 N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide CAS No. 289491-34-5](/img/structure/B2661843.png)

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine derivatives are nitrogen-containing heterocyclic compounds that play an important role in medicinal chemistry. They can serve as frameworks for small molecule synthesis, drug design, and drug discovery . Some of the piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Synthesis Analysis

Piperazine derivatives can be synthesized in a single step from the reaction of isocyanates with certain compounds in toluene at 40–45 °C, for 1 h. This simple method affords high yields (75–85%), under catalysis-free and mild reaction conditions .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques . To further confirm the chemical identity of the adducts, a crystal of the compound can be prepared and analyzed using X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives typically involve the reaction of isocyanates with certain compounds .科学的研究の応用

Discovery and Optimization of Piperazine Derivatives

A study focused on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high throughput screening, highlighted the importance of the triazine heterocycle for potency and selectivity. This work underlines the significance of phenyl group substitution in enhancing oral exposure and reducing clearance, providing insights into the structural optimization for bioactivity (R. Thalji et al., 2013).

Catalysts for Hydrosilylation

L-Piperazine-2-carboxylic acid derived N-formamides were developed as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the potential of piperazine derivatives in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates (Zhouyu Wang et al., 2006).

BACE1 Inhibitors

Another study synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors using a Ugi-multicomponent reaction. The inhibitory activity of these compounds was assessed, with one derivative showing superior inhibition. This suggests the relevance of piperazine derivatives in the development of therapeutic agents for diseases like Alzheimer's (N. Edraki et al., 2015).

Antipsychotic Agents

Research into heterocyclic analogues of 1192U90 targeted potential antipsychotic agents, demonstrating the synthesis and evaluation of various heterocyclic carboxamides. This work underscores the versatility of piperazine derivatives in drug discovery, particularly for psychiatric conditions (M. H. Norman et al., 1996).

Antimicrobial and Antiviral Activities

A novel series of urea and thiourea derivatives of piperazine doped with Febuxostat was synthesized, showing promising antiviral and antimicrobial activities. This research highlights the potential of piperazine derivatives in addressing infectious diseases (R. C. Krishna Reddy et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMMORSXNOMQCE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)

![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)

![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2661773.png)

![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)

![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)